Sunitinib-d10

描述

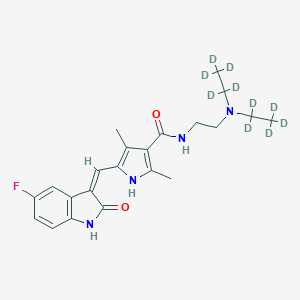

舒尼替尼-d10 是舒尼替尼的氘代形式,舒尼替尼是一种小分子、多靶点受体酪氨酸激酶抑制剂。舒尼替尼主要用于治疗肾细胞癌和伊马替尼耐药性胃肠道间质瘤。由于其稳定的同位素标记,氘代版本舒尼替尼-d10 通常用于药代动力学研究,以追踪药物在体内的行为。

准备方法

合成路线及反应条件: 舒尼替尼-d10 的合成涉及多个步骤,从市售材料开始。关键步骤包括环化、水解、脱羧、甲酰化和缩合。 例如,5-甲酰基-2,4-二甲基-1H-吡咯-3-羧酸(一种重要的中间体)的合成过程可以通过使用无溶剂脱羧来显着改善,而不是在高沸点溶剂中使用传统方法 .

工业生产方法: 舒尼替尼-d10 的工业生产遵循优化的可扩展合成路线。这些路线旨在避免使用昂贵的溶剂并减少反应时间,从而使该过程更加经济实惠且方便。 基于乙酰乙酸乙酯,使用最佳合成工艺,舒尼替尼及其盐的总收率分别为 67.3% 和 40.0% .

化学反应分析

反应类型: 舒尼替尼-d10 经历各种化学反应,包括氧化、还原和取代。这些反应对其代谢途径和治疗功效至关重要。

常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应的条件各不相同,但通常涉及控制温度和 pH 值以确保最佳产率。

主要形成的产物: 这些反应形成的主要产物包括 N-脱乙基舒尼替尼,它是舒尼替尼的活性代谢物。 这种代谢物对药物的治疗效果至关重要,但如果浓度过高也会导致毒性 .

科学研究应用

Pharmacokinetic Studies

Pharmacokinetics (PK) involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. Sunitinib-d10 has been utilized in several PK studies due to its unique properties that allow for improved sensitivity and specificity in detection.

Method Development for PK Analysis

Recent advances in analytical techniques have enabled the sensitive quantification of this compound and its metabolites. For instance, a study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure sunitinib and its active metabolite N-desethylsunitinib in human plasma. The method achieved lower limits of quantification (LLOQ) as low as 0.1 ng/mL, providing reliable data for therapeutic drug monitoring (TDM) .

Table 1: Calibration Data for this compound Analysis

| Compound | LLOQ (ng/mL) | R² Value |

|---|---|---|

| This compound | 0.1 | >0.997 |

| N-desethyl Sunitinib | 0.1 | >0.997 |

Therapeutic Drug Monitoring

This compound is particularly useful in TDM due to its ability to serve as an internal standard in various analytical methods. This application is crucial for optimizing dosing regimens and minimizing toxicity associated with sunitinib therapy.

Enhanced Sensitivity and Specificity

The use of this compound in TDM allows for more accurate assessments of drug levels in patients undergoing treatment. A study highlighted the implementation of UPLC-MS/MS with CORTECS Premier C18 columns featuring MaxPeak HPS technology, which significantly improved the sensitivity of sunitinib analysis compared to traditional methods .

Table 2: Performance Comparison of Analytical Methods

| Method | Sensitivity (ng/mL) | Time per Analysis (min) |

|---|---|---|

| Traditional LC-MS/MS | 1 | 15 |

| UPLC-MS/MS with HPS | 0.1 | <2 |

Case Studies and Clinical Applications

Numerous case studies have demonstrated the utility of this compound in clinical settings, particularly concerning patient management and safety monitoring.

Case Study: Monitoring Sunitinib Levels in Patients

In a clinical study involving patients treated with sunitinib, researchers employed sweat patches to monitor cumulative drug secretion using an LC-MS/MS method validated for both sunitinib and N-desethylsunitinib detection . This innovative approach provided insights into the pharmacokinetics of sunitinib therapy outside traditional blood sampling methods.

Table 3: Cumulative Secretion Levels from Sweat Patches

| Patient ID | Sunitinib (ng/patch) | N-desethyl Sunitinib (ng/patch) |

|---|---|---|

| Patient A | 76-119 | 7.9-10.5 |

作用机制

舒尼替尼-d10 通过抑制多种受体酪氨酸激酶发挥作用,包括血管内皮生长因子受体、血小板衍生生长因子受体和 KIT。这些受体与肿瘤生长、血管生成和转移进展有关。 通过抑制这些途径,舒尼替尼-d10 有效地减少了肿瘤生长和扩散 .

相似化合物的比较

舒尼替尼-d10 与其他酪氨酸激酶抑制剂(如伊马替尼、索拉非尼和帕唑帕尼)进行了比较。虽然所有这些化合物都靶向相似的途径,但舒尼替尼-d10 在其多靶点方法方面是独特的,这使其能够抑制更广泛的受体。 这使其在治疗对其他疗法有耐药性的肿瘤方面特别有效 .

类似化合物列表:- 伊马替尼

- 索拉非尼

- 帕唑帕尼

舒尼替尼-d10 的独特之处在于它能够同时靶向多个途径,从而为癌症治疗提供更全面的方法。

生物活性

Sunitinib-d10, a deuterated form of the multikinase inhibitor sunitinib, is primarily recognized for its role in treating advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The modification with deuterium enhances the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.

Overview of this compound

This compound is an oral tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including:

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

- Stem Cell Factor Receptor (c-KIT)

These targets are crucial in tumor angiogenesis and proliferation, making this compound effective in inhibiting tumor growth and metastasis.

Pharmacodynamics

This compound exhibits potent antitumor and antiangiogenic activities. The mechanism of action involves:

- Inhibition of Tumor Cell Proliferation : By blocking the signaling pathways mediated by VEGFRs and PDGFRs, this compound prevents the growth of blood vessels that supply nutrients to tumors.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.

- Cell Cycle Arrest : Studies have shown that Sunitinib can induce G1/S or G2/M phase arrest in tumor cells, contributing to its anticancer effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced stability and bioavailability due to deuteration. Key pharmacokinetic parameters include:

- C_max (Maximum Concentration) : The peak plasma concentration achieved after administration.

- AUC (Area Under Curve) : A measure of drug exposure over time.

In clinical studies, this compound demonstrated comparable pharmacokinetics to its non-deuterated counterpart, with improved half-life and reduced metabolic clearance rates .

| Parameter | This compound | Sunitinib |

|---|---|---|

| C_max | 4.5 ng/mL | 4.21 ng/mL |

| AUC_0-t | 230 ng*h/mL | 228 ng*h/mL |

| AUC_0-∞ | 255 ng*h/mL | 251 ng*h/mL |

| Half-life | 40 hours | 27 hours |

Case Studies

Several clinical trials have assessed the efficacy and safety of this compound:

- Phase I Trial in RCC Patients : This trial evaluated the safety profile and maximum tolerated dose of this compound in patients with advanced RCC. Results indicated a favorable safety profile with manageable adverse effects such as fatigue and hypertension.

- Combination Therapy Studies : Research has explored the use of this compound in combination with immune checkpoint inhibitors, showing synergistic effects that enhance overall survival rates in patients with metastatic cancers .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Enhanced Efficacy : Deuteration has been shown to improve the binding affinity to target receptors, leading to increased biological activity compared to standard sunitinib .

- Reduced Side Effects : Patients treated with this compound reported fewer gastrointestinal side effects, suggesting that deuterated compounds may offer a better tolerability profile .

- Potential for Broader Applications : Ongoing research is investigating the potential use of this compound in other malignancies beyond RCC and GIST, such as pancreatic neuroendocrine tumors .

属性

IUPAC Name |

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-BLSNYXODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649135 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126721-82-1 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。